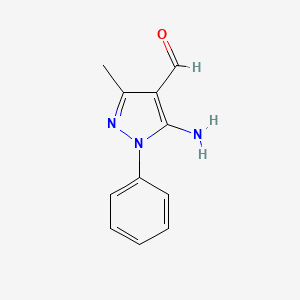

5-amino-3-methyl-1-phenyl-1h-pyrazole-4-carbaldehyde

描述

5-amino-3-methyl-1-phenyl-1h-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of an amino group at the 5th position, a methyl group at the 3rd position, a phenyl group at the 1st position, and a carboxaldehyde group at the 4th position. These structural features make it a versatile building block in organic synthesis and medicinal chemistry.

属性

IUPAC Name |

5-amino-3-methyl-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-8-10(7-15)11(12)14(13-8)9-5-3-2-4-6-9/h2-7H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USUZLTADOLMXDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=O)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: 5-amino-3-methyl-1-phenyl-1h-pyrazole-4-carbaldehyde can be synthesized through various methods. One common approach involves the condensation of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . Another method includes the multi-component reaction of aromatic aldehydes, malononitrile, and phenyl hydrazine derivatives . These reactions are typically carried out under acidic or basic conditions, with catalysts such as sodium ascorbate, [HMIM]C(NO2)3, or NiFe2O4 nanoparticles .

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis protocols that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions: 5-amino-3-methyl-1-phenyl-1h-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxaldehyde group to alcohols or other reduced forms.

Substitution: The amino and phenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

科学研究应用

Medicinal Chemistry

Anticancer Activity

One of the primary applications of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is in the development of anticancer agents. Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted the synthesis of several pyrazole derivatives from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, which were evaluated for their cytotoxicity against cancer cells. Some derivatives showed IC50 values as low as 60 nM against gastric cancer cells, indicating potent anticancer properties .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific cellular pathways that are crucial for cancer cell proliferation. The ability to modify the structure of the pyrazole ring allows for the tuning of biological activity, making it a versatile scaffold in drug design .

Synthesis of Novel Compounds

Multicomponent Reactions

5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde plays a significant role in multicomponent reactions (MCRs), which are essential for synthesizing complex organic molecules efficiently. These reactions can lead to the formation of various derivatives with potential biological activities. For example, one-pot reactions involving this compound have been reported to yield pyran and pyridine derivatives, which were subsequently tested for biological activity .

Agrochemical Applications

Pesticide Development

In agrochemistry, derivatives of 5-amino-3-methyl-1-phenyl-1H-pyrazole have been explored for their potential use as pesticides. The bioactive nature of pyrazole compounds makes them suitable candidates for developing new agrochemicals that can target specific pests while minimizing environmental impact .

作用机制

The mechanism of action of 5-amino-3-methyl-1-phenyl-1h-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and blocking enzymatic activity . It may also interact with cellular receptors and signaling pathways, modulating biological processes such as inflammation, cell proliferation, and apoptosis .

相似化合物的比较

- 5-Amino-3-methyl-1-phenylpyrazole

- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde

- 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid

Comparison: Compared to similar compounds, 5-amino-3-methyl-1-phenyl-1h-pyrazole-4-carbaldehyde is unique due to its specific functional groups and structural configuration. These features confer distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications .

生物活性

5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (5-APHC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms, and potential applications based on recent research findings.

Chemical Structure and Properties

5-APHC is characterized by its pyrazole core, which is known for its ability to interact with various biological targets. The molecular formula of 5-APHC is C11H11N3O, and it features an aldehyde functional group that enhances its reactivity and biological potential.

The biological activity of 5-APHC is primarily attributed to its role as an enzyme inhibitor. It interacts with specific molecular targets, blocking enzymatic activities critical for various cellular processes. Notably, pyrazole derivatives have shown inhibitory effects on key kinases involved in cancer progression, including BRAF(V600E), EGFR, and Aurora-A kinase .

Antitumor Activity

Research indicates that 5-APHC and related pyrazole derivatives exhibit promising antitumor properties. For instance, studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines, including breast carcinoma (MCF7) and hepatocellular carcinoma (HepG2) cells. The cytotoxic effects were assessed using assays such as the Alamar Blue reduction assay, revealing IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 1: Cytotoxicity of 5-APHC Derivatives Against Cancer Cell Lines

Anti-inflammatory Activity

In addition to antitumor effects, pyrazole derivatives including 5-APHC have demonstrated anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in treating inflammatory diseases .

Antibacterial Activity

5-APHC has also been studied for its antibacterial activity. Research shows that certain pyrazole derivatives exhibit significant inhibition against a range of bacterial strains, making them candidates for developing new antibacterial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 5-APHC is crucial for optimizing its biological activity. Modifications to the pyrazole ring or substituents can significantly affect its potency and selectivity against various targets. For example, the introduction of different functional groups has been linked to enhanced cytotoxicity and selectivity towards cancer cells .

Case Studies

- Combination Therapy in Breast Cancer : A study evaluated the synergistic effects of combining 5-APHC with doxorubicin in MCF7 and MDA-MB-231 breast cancer cell lines. The results indicated a significant enhancement in cytotoxicity when used together compared to either agent alone, highlighting the potential for combination therapies in improving treatment outcomes for resistant cancer subtypes .

- In Vivo Studies : Preliminary in vivo studies using murine models have shown that pyrazole derivatives can effectively reduce tumor size while exhibiting manageable toxicity profiles, suggesting their viability as therapeutic agents .

常见问题

Q. What are the most reliable synthetic routes for 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via Vilsmeier-Haack reaction using 3-methyl-1-aryl-1H-pyrazol-5(4H)-one as a precursor. This method involves formylation at the 4-position of the pyrazole ring using POCl₃ and DMF under controlled anhydrous conditions . Alternative routes include nucleophilic substitution of 5-chloro derivatives with amines, though yields may vary depending on reaction time, temperature, and catalyst selection (e.g., K₂CO₃ for phenol substitutions) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Key techniques include:

- X-ray crystallography for bond-length/angle analysis (e.g., C=O bond resonance stabilization) .

- NMR spectroscopy (¹H, ¹³C) to confirm substitution patterns, with aromatic protons in the phenyl group appearing as multiplets at δ 7.2–7.6 ppm .

- FT-IR spectroscopy to identify aldehyde C=O stretching (~1700 cm⁻¹) and NH₂ vibrations (~3350 cm⁻¹) .

Q. What physicochemical properties are critical for formulation in biological assays?

- Solubility : Low aqueous solubility (requires DMSO or ethanol as solvents).

- Stability : Susceptible to oxidation; store under inert gas (N₂/Ar) at −20°C .

- Bioavailability : LogP values (~2.5–3.0) suggest moderate lipophilicity, requiring optimization via prodrug strategies for in vivo studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Temperature control : Maintain ≤80°C during Vilsmeier-Haack reactions to avoid side-product formation .

- Catalyst screening : Test alternative bases (e.g., Cs₂CO₃) for nucleophilic substitutions to enhance regioselectivity .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for high-purity isolates .

Q. How should researchers resolve contradictions in spectroscopic data during structural validation?

- Case study : Discrepancies between calculated (DFT) and observed NMR shifts may arise from solvent effects or tautomerism. Validate using 2D NMR (HSQC, HMBC) to confirm connectivity .

- Crystallographic refinement : Compare experimental X-ray data with computational models (e.g., Mercury software) to assess intramolecular H-bonding or π-π stacking .

Q. What experimental designs are recommended for evaluating biological activity?

- Enzyme inhibition assays : Use fluorescence polarization or SPR to measure binding affinity to target enzymes (e.g., kinases, hydrolases) .

- Cellular uptake studies : Label the compound with a fluorophore (e.g., FITC) and quantify intracellular accumulation via flow cytometry .

- In vivo pharmacokinetics : Administer via IV/IP routes in rodent models, with LC-MS/MS for plasma concentration profiling .

Q. How can derivatives of this compound be synthesized for structure-activity relationship (SAR) studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。